2-Benzyl-1-hydroxyanthracene-9,10-dione
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Overview
Description
2-Benzyl-1-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-hydroxyanthracene-9,10-dione typically involves the hydroxylation of anthracene-9,10-dione followed by benzylation. One common method includes the photochemical hydroxylation of anthracene-9,10-dione in a deoxygenated sulfuric acid solution, which generates the sulfate ester of 2-hydroxyanthracene-9,10-dione . This intermediate can then be subjected to benzylation using benzyl halides under basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions activated by the hydroxyl and benzyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using molecular bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated anthraquinone derivatives.
Scientific Research Applications
2-Benzyl-1-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
9,10-Dihydroxyanthracene: Lacks the benzyl group, resulting in different chemical properties and applications.
2-Hydroxyanthracene-9,10-dione: Similar structure but without the benzyl group, used in different contexts.
Aminoanthracene-9,10-dione: Contains an amino group, leading to different reactivity and applications.
Uniqueness: 2-Benzyl-1-hydroxyanthracene-9,10-dione is unique due to the presence of the benzyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other anthraquinone derivatives and expands its utility in various fields.
Properties
CAS No. |
54454-84-1 |
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Molecular Formula |
C21H14O3 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-benzyl-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H14O3/c22-19-14(12-13-6-2-1-3-7-13)10-11-17-18(19)21(24)16-9-5-4-8-15(16)20(17)23/h1-11,22H,12H2 |
InChI Key |
ASLVBISTDOYLLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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